molecular formula C16H19FN4O2 B5209208 methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate

methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate

Cat. No. B5209208
M. Wt: 318.35 g/mol
InChI Key: IHQSWXDSDUPHAP-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate, also known as FITC-MIL, is a fluorescent probe that is used in scientific research applications. This compound is synthesized by reacting N-(tert-butoxycarbonyl)-L-isoleucine with 5-(2-fluorophenyl)-1,2,4-triazine-3-amine, followed by deprotection of the tert-butoxycarbonyl group. The resulting compound is a green-yellow fluorescent molecule that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate works by binding to specific biological molecules and emitting a fluorescent signal upon excitation with light. The exact mechanism of action depends on the specific biological target and the experimental conditions. For example, this compound has been shown to interact with the active site of enzymes, bind to specific receptors on cell surfaces, and incorporate into lipid membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to affect cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound has been shown to alter the structure and function of lipid membranes.

Advantages and Limitations for Lab Experiments

Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate has several advantages for use in lab experiments. It is a highly sensitive and specific probe that can be used to detect low levels of biological molecules. Additionally, this compound is a non-invasive probe that does not require the use of radioactive labels or other invasive techniques. However, there are also limitations to the use of this compound. For example, it may have limited stability under certain experimental conditions, and it may not be suitable for use in certain biological systems.

Future Directions

There are several future directions for research involving methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Another area of research is the identification of new biological targets for this compound, as well as the development of new applications for this probe. Additionally, there is interest in the development of new imaging techniques that can be used in conjunction with this compound to visualize biological processes in real-time.

Synthesis Methods

The synthesis of methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate involves a two-step process. In the first step, N-(tert-butoxycarbonyl)-L-isoleucine is reacted with 5-(2-fluorophenyl)-1,2,4-triazine-3-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then deprotected by treatment with trifluoroacetic acid (TFA) to yield the final product, this compound.

Scientific Research Applications

Methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate is used as a fluorescent probe in various scientific research applications. It has been used to study the mechanisms of action of various biological molecules, such as enzymes, receptors, and ion channels. This compound is also used in cell imaging studies to visualize cellular structures and processes. Additionally, this compound has been used as a tool for drug discovery, as it can be used to screen compounds for their ability to interact with specific biological targets.

properties

IUPAC Name

methyl (2S,3S)-2-[[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino]-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-4-10(2)14(15(22)23-3)20-16-19-13(9-18-21-16)11-7-5-6-8-12(11)17/h5-10,14H,4H2,1-3H3,(H,19,20,21)/t10-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQSWXDSDUPHAP-HZMBPMFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC1=NC(=CN=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC1=NC(=CN=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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